molecular formula C15H10Cl2N4O3 B12208168 4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid

Cat. No.: B12208168
M. Wt: 365.2 g/mol
InChI Key: ZIUFDJYJEZRQKS-UHFFFAOYSA-N
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Description

4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a complex organic compound characterized by the presence of a tetrazole ring, a dichlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring and the dichlorophenyl group. One common method involves the reaction of 3,4-dichlorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylate salts or esters.

    Reduction: Amine derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can facilitate its solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: Shares the dichlorophenyl group but lacks the tetrazole and benzoic acid moieties.

    1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethan-1-ol: Contains the dichlorophenyl group and an amine functionality but differs in overall structure.

    1-(4-Chlorophenyl)-2-(isopropylamino)ethan-1-ol hydrochloride: Similar in having a chlorophenyl group but with different substituents and functional groups.

Uniqueness

4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is unique due to the combination of its tetrazole ring, dichlorophenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C15H10Cl2N4O3

Molecular Weight

365.2 g/mol

IUPAC Name

4-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]benzoic acid

InChI

InChI=1S/C15H10Cl2N4O3/c16-12-6-3-10(7-13(12)17)21-14(18-19-20-21)8-24-11-4-1-9(2-5-11)15(22)23/h1-7H,8H2,(H,22,23)

InChI Key

ZIUFDJYJEZRQKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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